molecular formula C6H9N5O4 B13383061 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one CAS No. 883-10-3

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one

Katalognummer: B13383061
CAS-Nummer: 883-10-3
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: DWVWFCGZWXPWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and subsequent hydroxyethylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized pyrimidines.

    Substitution: The amino and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various functionalized pyrimidines, which can be further utilized in different chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the nitro group.

    5-nitro-2,4-diaminopyrimidine: Contains a nitro group but differs in the position of amino groups.

    6-amino-2-(hydroxyethylamino)-4-nitropyrimidine: Similar but with different functional group positions.

Uniqueness

2-amino-6-((2-hydroxyethyl)amino)-5-(nitro)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

883-10-3

Molekularformel

C6H9N5O4

Molekulargewicht

215.17 g/mol

IUPAC-Name

2-amino-4-(2-hydroxyethylamino)-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N5O4/c7-6-9-4(8-1-2-12)3(11(14)15)5(13)10-6/h12H,1-2H2,(H4,7,8,9,10,13)

InChI-Schlüssel

DWVWFCGZWXPWFF-UHFFFAOYSA-N

Kanonische SMILES

C(CO)NC1=C(C(=O)NC(=N1)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.